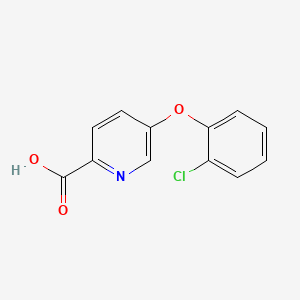

Picolinic acid, 5-(o-chlorophenoxy)-

Description

Overview of the Picolinic Acid Chemical Class

Picolinic acid, also known as pyridine-2-carboxylic acid, is an organic compound with the formula NC₅H₄CO₂H. wikipedia.org It is an isomer of nicotinic acid and isonicotinic acid. wikipedia.org Picolinic acid is a white solid that is soluble in water and appears as a white crystalline solid at room temperature. wikipedia.orgguidechem.com As a class, pyridine (B92270) carboxylic acids are defined by a pyridine ring substituted with at least one carboxyl group. guidechem.com

Picolinic acid is a natural human metabolite, acting as a catabolite of the amino acid tryptophan. nih.gov It serves as a bidentate chelating agent for various elements, including zinc, iron, copper, and chromium, and is involved in metal ion transport within biological systems. wikipedia.orgdrugbank.com The industrial synthesis of picolinic acid often involves the oxidation of 2-methylpyridine (B31789) (2-picoline). wikipedia.org

| Property | Data |

| IUPAC Name | Pyridine-2-carboxylic acid wikipedia.org |

| CAS Number | 98-98-6 wikipedia.org |

| Molecular Formula | C6H5NO2 nih.gov |

| Molar Mass | 123.111 g·mol−1 wikipedia.org |

| Melting Point | 136 to 138 °C wikipedia.org |

Contextualizing 5-(o-chlorophenoxy)picolinic Acid within Picolinic Acid Derivatives

Picolinic acid serves as a parent compound for a wide array of derivatives that are synthesized for various research and industrial purposes, including pharmaceuticals and agriculture. ontosight.ai Scientists modify the core picolinic acid structure by adding different functional groups to explore and alter the compound's biological and chemical properties. ontosight.ai

Derivatives of picolinic acid are investigated for a range of potential biological activities, such as antimicrobial, anti-inflammatory, and herbicidal properties. ontosight.ainih.govmdpi.com For instance, a series of 5-amide substituted pyridine-2-carboxylic acids were prepared and tested as inhibitors of the enzyme prolyl 4-hydroxylase. nih.gov Similarly, other research has focused on synthesizing novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids for their potential as synthetic auxin herbicides. mdpi.com The compound Picolinic acid, 5-(o-chlorophenoxy)- is one such derivative, where the addition of the o-chlorophenoxy group at the 5-position creates a distinct molecule with its own unique set of properties. ontosight.ai A related compound, Picolinic acid, 5-(o-chlorophenoxy)-, 5-indanyl ester, highlights how this specific derivative can be further modified. ontosight.ai

Structural Significance of ortho-Chlorophenoxy Substitution in Pyridine Carboxylic Acids

The substitution of an ortho-chlorophenoxy group at the 5-position of the picolinic acid ring is structurally significant. This modification can substantially alter the compound's physicochemical properties compared to the parent picolinic acid molecule. ontosight.ai

The presence of the o-chlorophenoxy group, which contains a halogen (chlorine) and an ether linkage, can increase the molecule's lipophilicity. ontosight.ai This change may affect the compound's ability to cross biological membranes. ontosight.ai Furthermore, this specific substituent can engage in various biological interactions, potentially binding to enzymes or receptors, which is a key reason for investigating such derivatives for biological activity. ontosight.ai The precise positioning of the chlorine atom on the phenoxy ring (ortho, or 2-position) is also crucial, as different isomers, such as meta- or para-chlorophenoxy substitutions, would result in different spatial arrangements and electronic properties, thereby influencing their interaction with biological targets. nih.gov

Structure

3D Structure

Properties

CAS No. |

72133-38-1 |

|---|---|

Molecular Formula |

C12H8ClNO3 |

Molecular Weight |

249.65 g/mol |

IUPAC Name |

5-(2-chlorophenoxy)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H8ClNO3/c13-9-3-1-2-4-11(9)17-8-5-6-10(12(15)16)14-7-8/h1-7H,(H,15,16) |

InChI Key |

CHBNFEFUVKGTPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CN=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 O Chlorophenoxy Picolinic Acid

Established Synthetic Routes to Picolinic Acid Derivatives

The synthesis of the picolinic acid framework can be achieved through several established chemical pathways. A primary and widely utilized method is the oxidation of 2-picoline (2-methylpyridine). This transformation can be accomplished using various oxidizing agents. Heterogeneous catalytic oxidation over metal oxide catalysts, such as vanadium-titanium (B8517020) oxide systems, is a common approach for this conversion, yielding picolinic acid from 2-picoline. researchgate.net The selectivity towards picolinic acid using a V-Ti(20/80) catalyst at 230°C has been reported, alongside other oxidation products like 2-pyridinecarbaldehyde. researchgate.net

Another versatile approach involves multi-component reactions to build the pyridine (B92270) ring system. Picolinate and picolinic acid derivatives can be synthesized through a cooperative vinylogous anomeric-based oxidation. rsc.orgnih.gov This method involves the reaction of components such as an oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes, facilitated by a catalyst. rsc.orgnih.gov

Furthermore, functionalization of the pyridine ring provides a pathway to various substituted picolinic acids. For instance, aminopicolinic acids can be synthesized from picolinic acid N-oxide through nitration followed by catalytic hydrogenation to reduce the nitro group to an amine. umsl.edu The initial picolinic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF, which can then be esterified or used in other transformations. umsl.edunih.gov These fundamental routes provide the foundational picolinic acid scaffold upon which more complex substituents, such as the o-chlorophenoxy group, can be installed.

| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Product Type | Reference(s) |

| Oxidation | 2-Picoline | Vanadium-titanium oxide (V₂O₅/TiO₂) | Picolinic acid | researchgate.net |

| Multi-component Reaction | 2-oxopropanoate, ammonium acetate, malononitrile, aldehyde | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Picolinate/Picolinic acid derivatives | rsc.orgnih.gov |

| Ring Functionalization | Picolinic acid N-oxide | H₂SO₄, fuming HNO₃, then H₂/Pd-C | 4-Aminopicolinic acid | umsl.edu |

Strategies for Introducing the o-Chlorophenoxy Moiety

The introduction of the o-chlorophenoxy group at the 5-position of the picolinic acid ring is a critical step in the synthesis of the target molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction, such as an Ullmann condensation.

In a plausible SNAr approach, a picolinic acid derivative bearing a good leaving group, such as a halogen (e.g., fluorine, chlorine, or bromine), at the 5-position is reacted with o-chlorophenol in the presence of a strong base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then displaces the leaving group on the electron-deficient pyridine ring. The synthesis of a similar compound, 'Picolinic acid, 5-(p-chlorophenoxy)-, ethyl ester', has been noted to involve the formation of the p-chlorophenoxy substituent, lending support to this general strategy. ontosight.ai

Plausible SNAr Reaction Scheme:

Step 1: Deprotonation of o-chlorophenol with a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

Step 2: Reaction of the resulting o-chlorophenoxide with a 5-halo-picolinate ester. The ester group is often used as a protecting group for the carboxylic acid during this step.

Step 3: Hydrolysis of the ester under acidic or basic conditions to yield the final 5-(o-chlorophenoxy)picolinic acid.

The Ullmann condensation offers an alternative, copper-catalyzed route. This involves the reaction of a 5-halopicolinate with o-chlorophenol in the presence of a copper catalyst and a base at elevated temperatures. This method is particularly useful when the pyridine ring is not sufficiently activated for an uncatalyzed SNAr reaction.

Approaches for Derivatization and Analog Generation of 5-(o-chlorophenoxy)picolinic Acid

Once synthesized, 5-(o-chlorophenoxy)picolinic acid serves as a versatile intermediate for generating a library of analogs. The primary sites for derivatization are the carboxylic acid group and, potentially, the aromatic rings through further substitution.

The carboxylic acid moiety is readily transformed into a variety of functional groups.

Esterification: Reaction with alcohols under acidic conditions or via the acid chloride can produce various esters. For example, the formation of an indanyl ester of a related 5-(o-chlorophenoxy)picolinic acid has been described, highlighting the potential for creating structurally diverse ester analogs. ontosight.ai

Amidation: Coupling the picolinic acid with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the acid to its acid chloride with thionyl chloride or oxalyl chloride affords the corresponding amides. nih.gov The reaction of picolinic acid with thionyl chloride has been shown to produce picolinoyl chloride in situ, which can then react with amines to form picolinamides. nih.gov

Picolinoyl Derivatives: The picolinoyl group itself can be used as a derivatizing agent to enhance the analytical properties of other molecules, such as corticosteroids, for mass spectrometry analysis. nih.gov This highlights the utility of the activated picolinic acid structure in bioconjugation and analytical chemistry.

These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships or to fine-tune its physicochemical properties. ontosight.ai

Advanced Catalytic Systems and Green Chemistry in 5-(o-chlorophenoxy)picolinic Acid Synthesis

Modern synthetic chemistry emphasizes the use of efficient catalytic systems and adherence to the principles of green chemistry to minimize environmental impact. nih.govmdpi.com

Advanced Catalysis: The synthesis of picolinic acid derivatives has benefited from the development of advanced heterogeneous catalysts. Metal-Organic Frameworks (MOFs), such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, have been employed as novel, recyclable nanoporous catalysts for the synthesis of picolinates via multi-component reactions at ambient temperatures. rsc.orgnih.gov These catalysts offer high thermal stability, large surface area, and the ability to be easily separated from the reaction mixture and reused multiple times without significant loss of activity. nih.gov For the foundational step of oxidizing 2-picoline, vanadium-based catalysts supported on materials like titanium dioxide (anatase) have been optimized for selectivity towards picolinic acid. researchgate.net A patent also describes a catalyst for the selective oxidation of picoline composed of TiO₂ and V₂O₅ on a SiC carrier, highlighting advantages of environmental friendliness and high product selectivity. google.com

Green Chemistry Principles: The application of green chemistry principles can significantly improve the sustainability of synthesizing 5-(o-chlorophenoxy)picolinic acid. nih.gov

Atom Economy: Utilizing multi-component reactions to construct the picolinic acid core is an example of maximizing atom economy, as most atoms from the reactants are incorporated into the final product. mdpi.com

Use of Greener Solvents: Efforts are ongoing to replace traditional volatile organic solvents with more environmentally benign alternatives like water or to perform reactions under solvent-free conditions. mdpi.com

Catalysis: The use of recyclable heterogeneous catalysts, as mentioned above, reduces waste compared to stoichiometric reagents. mdpi.com Picolinic acid itself has been identified as a naturally occurring, non-toxic, and cost-effective hydrogen bond donor (HBD) catalyst for the cycloaddition of CO₂ to epoxides, showcasing how the molecule itself can participate in green chemical transformations. rsc.orgrsc.org

By integrating advanced, recyclable catalysts and designing synthetic routes that maximize atom economy and minimize waste, the production of 5-(o-chlorophenoxy)picolinic acid and its derivatives can be aligned with the goals of sustainable chemistry. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Vanadium-titanium oxides (V₂O₅/TiO₂) | Heterogeneous Oxidation of 2-picoline | High selectivity for picolinic acid | researchgate.net |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Multi-component synthesis of picolinates | Heterogeneous, nanoporous, recyclable, works at ambient temperature | rsc.orgnih.gov |

| 2-Picolinic acid / n-Bu₄NI | CO₂ Cycloaddition to epoxides | Naturally occurring, non-toxic, sustainable HBD catalyst | rsc.orgrsc.org |

Pre Clinical Investigations into Biological Activities and Molecular Mechanisms of 5 O Chlorophenoxy Picolinic Acid

In Vitro and Pre-clinical In Vivo Antimicrobial Activities and Mechanisms

Direct studies on the antimicrobial efficacy of 5-(o-chlorophenoxy)picolinic acid are not available. However, the picolinic acid scaffold is a known chelator of metal ions, a property that can contribute to antimicrobial effects by depriving microorganisms of essential metallic cofactors for enzymatic activity.

Antibacterial Efficacy and Related Molecular Pathways

Research on various derivatives of phenoxy acids has indicated antibacterial properties. researchgate.net The general mechanism for phenolic acids often involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. Furthermore, they can interfere with key cellular functions by inhibiting enzymes and interacting with bacterial DNA. The presence of a halogen, such as chlorine, on the phenoxy ring could potentially modulate this activity, a common strategy in medicinal chemistry to enhance the biological effects of a compound.

Antifungal Efficacy and Related Molecular Pathways

Analogous to antibacterial activity, specific data on the antifungal effects of 5-(o-chlorophenoxy)picolinic acid is lacking. However, phenoxy acid derivatives have been explored for their antifungal potential. researchgate.net The proposed mechanisms often mirror those seen in bacteria, including cell membrane disruption and enzymatic inhibition.

Antiviral Efficacy and Related Molecular Pathways (e.g., targeting viral entry, zinc finger protein interactions)

Picolinic acid itself has been investigated for its antiviral properties. One of the key mechanisms is its ability to interfere with viral zinc finger proteins. These proteins are crucial for the replication of many viruses, and picolinic acid's metal-chelating properties can disrupt the zinc ions within these structures, thereby inhibiting viral activity. Derivatives of picolinic acid with a 5-(p-chlorophenoxy) group have been noted for their potential antiviral properties, suggesting that the 5-(o-chlorophenoxy) isomer could exhibit similar activity. ontosight.ai

Immunomodulatory Effects and Signaling Pathways (In Vitro and Pre-clinical In Vivo Models)

While direct evidence for 5-(o-chlorophenoxy)picolinic acid is absent, picolinic acid has demonstrated immunomodulatory effects. ontosight.ai It can influence the function of various immune cells and the production of cytokines. The specific effects of the o-chlorophenoxy substitution on these activities have not been documented.

Pre-clinical Anti-inflammatory Potential and Underlying Mechanisms

Phenolic acids are a class of compounds known for their anti-inflammatory effects. nih.gov The mechanisms often involve the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways such as NF-κB, which is a key regulator of the inflammatory response. A review of phenoxy acid derivatives indicates that substitutions on the aromatic ring can lead to anti-inflammatory and analgesic activities. researchgate.net For instance, derivatives with a nitro group have shown such properties, and it is plausible that a chloro substitution could also confer anti-inflammatory potential. researchgate.net

Pre-clinical Antioxidant Capacity and Mechanistic Studies

Phenolic compounds, in general, are recognized for their antioxidant properties, which are primarily due to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. nih.gov Phenoxy acid derivatives have been reported to possess antioxidant activity. researchgate.net The underlying mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby preventing oxidative damage to cells. The substitution pattern on the phenoxy ring can influence the antioxidant capacity.

Metal Ion Chelation Properties and Metallobiological Interactions

No specific studies detailing the metal ion chelation properties of 5-(o-chlorophenoxy)picolinic acid were found in the available scientific literature. Research has not been published that investigates its binding affinity for various metal ions, the stoichiometry of the resulting complexes, or the thermodynamic stability of such interactions. Consequently, there is no information on its potential metallobiological interactions, such as its ability to influence metalloenzyme activity or disrupt metal ion homeostasis in biological systems.

Emerging Applications in Agrochemistry: Herbicidal Potential and Mechanism of Action in Plant Systems

There is no available research data to suggest that 5-(o-chlorophenoxy)picolinic acid has been investigated for its herbicidal potential. Scientific literature lacks any studies on its effects on different plant species, its efficacy as a pre- or post-emergent herbicide, or its mode of action within plant systems. As such, details regarding its potential impact on plant growth, development, or specific biochemical pathways are not available.

Molecular Target Identification and Receptor Binding Studies

Specific molecular targets for 5-(o-chlorophenoxy)picolinic acid have not been identified in the existing body of scientific research. There are no published receptor binding studies that would elucidate its mechanism of action at a molecular level. Information regarding its affinity for specific biological receptors, enzymes, or other protein targets is currently unavailable.

Structure Activity Relationship Sar Studies of 5 O Chlorophenoxy Picolinic Acid and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent and selective molecules.

In the broader class of picolinic acid herbicides, three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate the structural requirements for herbicidal activity. For instance, a 3D-QSAR model was developed for a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which provided insights into the spatial and electronic factors influencing their efficacy. nih.govnih.govmdpi.com These studies, while not directly focused on 5-phenoxypicolinates, highlight the utility of such computational methods in understanding the interaction of picolinic acid derivatives with their biological targets.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The nature and position of substituents on the aromatic rings of picolinic acid derivatives play a crucial role in determining their herbicidal efficacy and selectivity. Modifications to the chemical structure can influence factors such as binding affinity to the target protein, uptake and translocation within the plant, and metabolic stability.

In studies of related picolinic acid herbicides, it has been observed that the presence of halogen substituents on an aryl ring can significantly enhance herbicidal activity. For example, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, compounds with halogen-substituted phenyl groups generally exhibited better herbicidal activities than those with alkyl-substituted phenyl groups. nih.gov This suggests that electronic effects, such as the electron-withdrawing nature of halogens, and steric factors contribute to the interaction with the target site.

For 5-(o-chlorophenoxy)picolinic acid, the "o-chloro" substituent on the phenoxy ring is a key structural feature. The impact of modifying this substituent or introducing additional groups on the phenoxy ring would be a primary focus of SAR studies. A systematic investigation would involve the synthesis of analogues with different substituents (e.g., fluoro, bromo, methyl, methoxy) at various positions (ortho, meta, para) of the phenoxy ring. The herbicidal activity of these analogues would then be evaluated against a panel of weed species to determine the effect of these modifications on both potency and selectivity.

The following interactive table illustrates a hypothetical dataset that would be generated from such a study, showcasing the type of data required to establish clear SAR trends.

| Substituent on Phenoxy Ring | Position | Herbicidal Efficacy (ED50, g/ha) | Crop Selectivity (Grass vs. Broadleaf) |

| H | - | 150 | Moderate |

| 2-Cl | ortho | 75 | Good |

| 3-Cl | meta | 100 | Moderate |

| 4-Cl | para | 80 | Good |

| 2-F | ortho | 90 | Good |

| 4-CH3 | para | 120 | Moderate |

| 2,4-diCl | ortho, para | 50 | Excellent |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of such data would reveal important SAR trends. For example, it might be found that electron-withdrawing groups at the ortho and para positions of the phenoxy ring are optimal for high herbicidal efficacy, while bulky substituents at the meta position are detrimental. Understanding these relationships is critical for the rational design of new and improved herbicides based on the 5-phenoxypicolinic acid scaffold.

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of agrochemicals. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different potencies and selectivities due to the stereospecific nature of their interactions with biological targets, such as enzymes and receptors.

The introduction of a chiral center into the 5-(o-chlorophenoxy)picolinic acid scaffold, for example, by adding a substituent to the bridge connecting the phenoxy and picolinic acid rings or to the picolinic acid ring itself, would necessitate the investigation of the biological activity of the individual enantiomers. It is highly probable that one enantiomer would be significantly more active than the other. The development of stereoselective syntheses to produce the more active enantiomer would be a key objective to maximize efficacy and reduce the environmental load of the herbicide. The differential activity of enantiomers is a critical aspect of modern herbicide development, ensuring that only the most effective and environmentally benign form of the active ingredient is used.

Pharmacokinetic and Metabolic Disposition Studies Pre Clinical Focus

In Vitro Metabolic Stability and Biotransformation Pathways

No studies were identified that investigated the in vitro metabolic stability of Picolinic acid, 5-(o-chlorophenoxy)- in liver microsomes, hepatocytes, or other in vitro systems. Consequently, information regarding its rate of metabolism and the primary biotransformation pathways, such as oxidation, reduction, hydrolysis, or conjugation, is not available.

Identification and Characterization of Metabolites in Non-Human Biological Systems

There is no published research on the identification and characterization of metabolites of Picolinic acid, 5-(o-chlorophenoxy)- in any non-human biological systems. As a result, no data tables of potential or identified metabolites can be provided.

Absorption, Distribution, and Excretion in Animal Models

No preclinical studies in animal models (e.g., rats, mice, dogs) have been published that describe the absorption, distribution, and excretion (ADME) of Picolinic acid, 5-(o-chlorophenoxy)-. Therefore, key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and routes of excretion remain uncharacterized.

Advanced Analytical Chemistry Methodologies for 5 O Chlorophenoxy Picolinic Acid and Its Metabolites

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are fundamental to the separation of 5-(o-chlorophenoxy)picolinic acid from complex mixtures prior to its detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is largely dependent on the analyte's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 5-(o-chlorophenoxy)picolinic acid. Reversed-phase HPLC, utilizing C8 or C18 columns, is a common approach for separating chlorophenoxy herbicides and related acidic compounds. nih.gov The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

An ion-suppression mode, achieved by acidifying the mobile phase with additives like formic acid or acetic acid, is often employed to enhance the retention and peak shape of acidic analytes by keeping them in their neutral form. nih.govrsc.org Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a wide range of polarities.

Table 1: Illustrative HPLC Parameters for the Analysis of Picolinic Acid Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis or Mass Spectrometer |

Gas Chromatography (GC) can also be employed for the analysis of 5-(o-chlorophenoxy)picolinic acid, although it typically requires a derivatization step to increase the analyte's volatility and thermal stability. rsc.org A common derivatization reaction involves esterification of the carboxylic acid group, for instance, by forming a trimethylsilyl (B98337) (TMS) ester. nist.gov Following derivatization, the analyte can be separated on a capillary GC column, often with a nonpolar or medium-polarity stationary phase.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of 5-(o-chlorophenoxy)picolinic acid and its metabolites. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful analytical platform.

In LC-MS , electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules. ulisboa.pt For acidic compounds like 5-(o-chlorophenoxy)picolinic acid, ESI is typically performed in the negative ion mode, which facilitates the formation of the deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (MS/MS) , particularly in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, offers exceptional selectivity and sensitivity for quantification. rsc.orgutsa.edu This technique involves the isolation of the precursor ion (e.g., the [M-H]⁻ of the parent compound) and its subsequent fragmentation by collision-induced dissociation (CID) to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions significantly reduces background noise and enhances the certainty of identification.

Table 2: Hypothetical MS/MS Transitions for 5-(o-chlorophenoxy)picolinic Acid

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|

| 5-(o-chlorophenoxy)picolinic acid | [M-H]⁻ | Fragment from loss of CO₂ | Fragment from cleavage of ether bond |

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For 5-(o-chlorophenoxy)picolinic acid, characteristic fragmentation pathways would likely include the loss of the carboxyl group (as CO₂) and cleavage of the ether linkage.

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are vital for the definitive structural confirmation of 5-(o-chlorophenoxy)picolinic acid, particularly after its synthesis or isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would reveal the chemical shifts, integration, and coupling patterns of the protons on the picolinic acid and chlorophenoxy rings, allowing for the unambiguous assignment of the substitution pattern.

¹³C NMR spectroscopy would identify the number and types of carbon atoms present in the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 5-(o-chlorophenoxy)picolinic acid, the IR spectrum would be expected to show:

A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid.

A strong absorption band around 1700 cm⁻¹, corresponding to the C=O stretching of the carboxylic acid.

Absorption bands related to the C-O-C stretching of the ether linkage and the C-Cl stretching of the chlorophenoxy group.

Bands corresponding to the C=C and C-N stretching vibrations within the pyridine (B92270) ring.

These spectroscopic methods, when used in concert, provide a comprehensive characterization of the molecular structure of 5-(o-chlorophenoxy)picolinic acid. scirp.org

Future Perspectives and Research Gaps for 5 O Chlorophenoxy Picolinic Acid

Comprehensive Elucidation of Undocumented Biological Activities

Currently, the specific biological activities of 5-(o-chlorophenoxy)picolinic acid remain largely undocumented in publicly accessible scientific literature. Picolinic acid and its derivatives are known to exhibit a range of biological effects, most notably as herbicides. nih.govmdpi.comnih.gov The parent compound, picolinic acid, has also been investigated for its role in various physiological and pathological processes. nih.gov

A crucial first step would be to conduct broad-spectrum biological screening of 5-(o-chlorophenoxy)picolinic acid. This could include assays for:

Herbicidal Activity: Given that many picolinic acid derivatives are potent herbicides, assessing the effect of the 5-(o-chlorophenoxy) substitution on plant growth and development is a logical starting point. nih.gov

Antimicrobial Activity: Some pyridine (B92270) derivatives have shown antimicrobial properties. umsl.edu Investigating the efficacy of this compound against a panel of bacteria and fungi could uncover new therapeutic potential.

Enzyme Inhibition: Screening against a wide range of enzymes could identify specific molecular targets and pathways modulated by this compound.

Rational Design and Synthesis of Advanced 5-(o-chlorophenoxy)picolinic Acid Derivatives with Tailored Profiles

The principles of rational drug and herbicide design can be applied to 5-(o-chlorophenoxy)picolinic acid to create novel derivatives with enhanced or specific activities. nih.gov This would involve:

Structural Modification: Systematic modification of the picolinic acid core and the chlorophenoxy group could lead to the identification of key structural motifs responsible for any observed biological activity. This could involve altering the position of the chlorine atom on the phenoxy ring or introducing other substituents.

Synthesis of Analogs: The synthesis of a library of related compounds would be essential for establishing structure-activity relationships (SAR). atlantis-press.commdpi.com These studies would guide the optimization of lead compounds.

Table 1: Potential Modifications for Derivative Synthesis

| Modification Site | Potential Substituents | Desired Outcome |

| Picolinic Acid Ring | Alkyl groups, halogens, nitro groups | Altered electronic properties and binding affinity |

| Phenoxy Ring | Different halogen substitutions, alkyl groups, methoxy (B1213986) groups | Modified lipophilicity and metabolic stability |

| Carboxylic Acid Group | Esterification, amidation | Improved cell permeability and prodrug potential |

Exploration of Novel Pre-clinical Applications

Should initial screenings reveal significant biological activity, the exploration of pre-clinical applications would be the next logical step. This would be highly dependent on the nature of the identified activity. For instance, if the compound shows selective cytotoxicity against cancer cell lines, pre-clinical studies in animal models of cancer would be warranted. If it demonstrates potent herbicidal effects with low toxicity to non-target organisms, it could be developed as a novel agrochemical. nih.gov

Integration of Omics Technologies in Mechanistic Research

To understand the mechanism of action of 5-(o-chlorophenoxy)picolinic acid at a molecular level, the integration of omics technologies would be invaluable. frontiersin.orgnih.govnih.govmdpi.com These high-throughput methods can provide a global view of the cellular response to the compound.

Transcriptomics: RNA sequencing (RNA-Seq) could identify genes that are up- or down-regulated in response to treatment with the compound, providing insights into the affected cellular pathways.

Proteomics: Mass spectrometry-based proteomics can reveal changes in protein expression and post-translational modifications, helping to identify the direct protein targets of the compound.

Metabolomics: Analyzing the metabolic profile of cells or organisms exposed to the compound can uncover perturbations in metabolic pathways.

Table 2: Application of Omics Technologies

| Omics Technology | Potential Application for 5-(o-chlorophenoxy)picolinic Acid Research |

| Genomics | Identification of genetic markers for sensitivity or resistance. |

| Transcriptomics | Elucidation of gene regulatory networks affected by the compound. |

| Proteomics | Identification of direct protein targets and off-target effects. |

| Metabolomics | Understanding the impact on cellular metabolism and identifying biomarkers of exposure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.